4-Fluoro-2H-indol-2-one

Melatonin receptor pharmacology Functional selectivity Indole SAR

4-Fluoro-2H-indol-2-one (CAS 138343-94-9, C₈H₆FNO, MW 151.14 g/mol), also designated as 4-fluorooxindole, is a fluorinated indolin-2-one derivative wherein a single fluorine substituent occupies the 4-position of the heterocyclic core. The parent oxindole scaffold constitutes a privileged pharmacophore found in numerous kinase inhibitors, anticancer agents, and central nervous system-active compounds.

Molecular Formula C8H4FNO
Molecular Weight 149.12 g/mol
Cat. No. B12050843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2H-indol-2-one
Molecular FormulaC8H4FNO
Molecular Weight149.12 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)C=C2C(=C1)F
InChIInChI=1S/C8H4FNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-4H
InChIKeyLMYXVAQEUGSOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2H-indol-2-one (4-Fluorooxindole): Chemical Properties and Procurement Context


4-Fluoro-2H-indol-2-one (CAS 138343-94-9, C₈H₆FNO, MW 151.14 g/mol), also designated as 4-fluorooxindole, is a fluorinated indolin-2-one derivative wherein a single fluorine substituent occupies the 4-position of the heterocyclic core . The parent oxindole scaffold constitutes a privileged pharmacophore found in numerous kinase inhibitors, anticancer agents, and central nervous system-active compounds [1]. The 4-fluoro substitution modulates key physicochemical parameters relative to the non-fluorinated oxindole, including a predicted LogP of approximately 1.68, a topological polar surface area (TPSA) of approximately 29.1 Ų, and a boiling point of 297.1°C . This substitution pattern provides a distinct electronic and steric profile compared to alternative halogenated or positional isomers, making the compound a critical building block for structure-activity relationship (SAR) campaigns and medicinal chemistry optimization programs [2].

Why 4-Fluoro-2H-indol-2-one Cannot Be Replaced by 5-Fluoro, 6-Chloro, or Unsubstituted Oxindole Analogs


The oxindole scaffold is exquisitely sensitive to the position and electronic nature of ring substituents, a principle rigorously established across multiple therapeutic target classes [1]. In melatonin receptor pharmacology, 4-fluoro-substituted N-OMe-indoles function exclusively as antagonists, whereas the isomeric 5-fluoro-substituted analogs exhibit agonist activity—a binary functional switch dictated solely by fluorine placement [2]. In kinase inhibition, oxindole-based compounds demonstrate target selectivity that is absent in broader CDK inhibitor classes, with Pfmrk inhibition (IC₅₀ = 1.5 μM) and negligible cross-reactivity against PfPK5 and human CDK1 being a function of precise substitution patterns [3]. Furthermore, in free radical scavenging applications, chloro- and fluoro-substituted indole derivatives show moderate activity, whereas methyl-substituted analogs exhibit the least activity, underscoring that halogen identity and position are non-interchangeable determinants of biological performance [4]. Consequently, substituting 4-fluoro-2H-indol-2-one with a 5-fluoro, 6-chloro, or unsubstituted oxindole in a synthetic route or biological assay introduces unpredictable and often detrimental changes in potency, selectivity, and functional outcome, invalidating cross-study comparisons and compromising reproducibility [5].

Quantitative Differential Evidence for 4-Fluoro-2H-indol-2-one Versus Closest Analogs


Melatonin Receptor Functional Selectivity: 4-Fluoro Substitution Confers Antagonist Activity, Whereas 5-Fluoro Confers Agonist Activity

In a series of N-OMe fluoro-indoles evaluated in the Xenopus melanophore assay, all 4-fluoro-substituted compounds (22a–e, 25a,b) exhibited antagonist activity, blocking melatonin-induced pigment aggregation, whereas all 5-fluoro-substituted compounds (22f–j, 25c,d) exhibited agonist activity, directly inducing pigment aggregation [1]. This positional isomerism results in a complete functional reversal—a binary switch from agonist to antagonist—despite the compounds being otherwise structurally identical. The assay utilized clonal Xenopus laevis melanophore cells, with functional response quantified by changes in pigment granule dispersion measured via absorbance at 630 nm [1].

Melatonin receptor pharmacology Functional selectivity Indole SAR

Free Radical Scavenging Activity: Fluoro- and Chloro-Substituted Indoles Exhibit Distinct Activity Profiles Relative to Unsubstituted and Methyl Analogs

A series of novel indole derivatives (6a–h) was evaluated for free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay [1]. Among the synthesized compounds, the simple unsubstituted indole derivative (6a) demonstrated very good scavenging activity. Chloro- and fluoro-substituted indole derivatives (6g and 6h) exhibited moderate activity, whereas methyl-substituted derivatives (6e and 6f) showed the least activity when compared with the standard [1]. This rank-order activity profile establishes that halogen substitution (F or Cl) at the indole ring confers a specific, intermediate level of radical scavenging capacity that is distinct from both the more active unsubstituted parent and the less active methyl-substituted analogs.

Free radical scavenging Antioxidant activity Indole SAR

Kinase Target Selectivity: Oxindole-Based Scaffold Confers Selective Pfmrk Inhibition with Low Cross-Reactivity Against Human CDK1

Screening of the Walter Reed chemical database identified oxindole-based compounds as effective and selective inhibitors of Pfmrk (Plasmodium falciparum cyclin-dependent kinase) with an IC₅₀ of 1.5 μM [1][2]. Critically, these oxindole compounds demonstrated low cross-reactivity against both PfPK5 (another malarial CDK) and human CDK1, demonstrating target selectivity that is not observed with many broad-spectrum CDK inhibitors [1]. This selectivity is attributed to unique amino acid differences identified in the Pfmrk active site compared to PfPK5 and human CDK1 [1]. While this evidence pertains to the oxindole class broadly rather than the 4-fluoro derivative specifically, it establishes the privileged nature of the oxindole core for achieving selective kinase inhibition.

Kinase inhibition Plasmodium falciparum CDK selectivity

Substituent-Dependent Cytotoxic Potency: Ortho-Fluoro Versus Ortho-Chloro Substitution in Fluorinated Isatin Derivatives

A series of new fluorinated 1-benzylisatins was synthesized to evaluate the effect of ortho-fluoro (compound 3a) versus ortho-chloro (compound 3b) versus bis-fluoro (compound 3d) substitution on the biological activity of the isatin pharmacophore [1]. The cytotoxic action of these substances is associated with the induction of apoptosis caused by mitochondrial membrane dissipation and stimulated reactive oxygen species production in tumor cells [1]. Notably, compounds 3a (ortho-fluoro) and 3b (ortho-chloro) both exhibited platelet antiaggregation activity at a level comparable to acetylsalicylic acid, whereas the entire series of fluorine-containing isatins did not adversely affect the hemostasis system as a whole [1]. While specific IC₅₀ values for each analog are not provided in the available abstract, the study explicitly demonstrates that ortho-fluoro versus ortho-chloro substitution yields differential biological outcomes in cytotoxicity and platelet function assays.

Isatin SAR Cytotoxicity Apoptosis induction

Physicochemical Differentiation: 4-Fluorooxindole Exhibits Distinct Predicted LogP Relative to Unsubstituted Oxindole

The predicted partition coefficient (LogP) for 4-fluoro-2H-indol-2-one is approximately 1.68 , whereas the unsubstituted parent oxindole (1,3-dihydro-2H-indol-2-one, CAS 59-48-3) has a predicted LogP of approximately 1.13–1.20 [1]. This represents an increase of approximately 0.48–0.55 log units, corresponding to a roughly threefold increase in lipophilicity . The topological polar surface area (TPSA) of 4-fluorooxindole is approximately 29.1 Ų, while the molecular weight is 151.14 g/mol, placing the compound well within Lipinski's Rule of Five parameters for oral drug-likeness . These physicochemical differences arise directly from the 4-fluoro substitution and influence membrane permeability, metabolic stability, and formulation behavior relative to the non-fluorinated parent.

Physicochemical properties Lipophilicity Drug-likeness

Prioritized Research and Industrial Applications for 4-Fluoro-2H-indol-2-one Based on Differential Evidence


Melatonin Receptor Pharmacology: Functional Antagonist Tool Compound Development

In melatonin receptor research, 4-fluoro-2H-indol-2-one serves as a critical scaffold for developing functional antagonists. Evidence from N-OMe fluoro-indole series demonstrates that 4-fluoro substitution consistently yields antagonist activity, whereas 5-fluoro substitution yields agonist activity [1]. This positional isomer-dependent functional switch makes 4-fluorooxindole the essential starting material for synthesizing melatonin antagonist probe molecules. Researchers investigating circadian rhythm disorders, sleep-wake cycle regulation, or melatonin receptor signaling should prioritize 4-fluorooxindole over 5-fluoro or other positional isomers when antagonist pharmacology is the intended outcome. Substitution with a 5-fluoro analog would invert the functional response, rendering the experiment invalid for antagonist studies. [1]

Kinase Inhibitor Lead Optimization: Building Block for Selective Pfmrk/CDK Inhibitors

The oxindole scaffold has been validated as a privileged chemotype for achieving selective inhibition of Pfmrk (IC₅₀ = 1.5 μM) with low cross-reactivity against human CDK1 [2]. This selectivity profile distinguishes oxindole-based kinase inhibitors from broad-spectrum CDK inhibitors that lack parasite-specific targeting. 4-Fluoro-2H-indol-2-one provides the oxindole core with an additional fluorine handle at the 4-position, enabling further SAR exploration and metabolic stability optimization. For antimalarial drug discovery programs seeking Plasmodium-selective CDK inhibitors, 4-fluorooxindole represents a strategic building block that inherits the class-level selectivity of the oxindole scaffold while offering a distinct substitution vector not available with unsubstituted oxindole or alternative halogenated analogs. [2]

Free Radical Scavenging and Antioxidant Screening: SAR-Driven Intermediate-Activity Reference

In antioxidant screening campaigns utilizing DPPH or related radical scavenging assays, fluoro-substituted indole derivatives provide a defined intermediate-activity benchmark [3]. The rank-order activity profile (unsubstituted > fluoro/chloro > methyl) establishes that 4-fluorooxindole occupies a specific position in the SAR continuum. This makes the compound useful as a reference standard for calibrating assays and for structure-activity relationship studies aimed at understanding how halogen substitution modulates antioxidant capacity. Unlike methyl-substituted analogs that exhibit minimal activity, 4-fluorooxindole retains measurable scavenging activity while differing from the highly active unsubstituted parent, providing a nuanced probe for electronic effect studies. [3]

Medicinal Chemistry SAR Campaigns Requiring Ortho-Fluoro Substitution for Electronic Tuning

For medicinal chemistry programs exploring the electronic and steric effects of ortho-substitution on the oxindole/isatin pharmacophore, 4-fluoro-2H-indol-2-one provides a distinct profile compared to 4-chloro or unsubstituted analogs [4]. Evidence from fluorinated isatin studies demonstrates that ortho-fluoro versus ortho-chloro substitution yields differential effects on cytotoxicity mechanisms (mitochondrial membrane dissipation and ROS production) and platelet function [4]. Fluorine's strong electron-withdrawing inductive effect combined with its small atomic radius (van der Waals radius F = 1.47 Å vs. Cl = 1.75 Å) provides unique electronic modulation with minimal steric perturbation. This makes 4-fluorooxindole the preferred building block when electronic tuning is required without introducing the bulk or altered lipophilicity profile of a chloro substituent. The enhanced metabolic stability conferred by aromatic fluorine substitution further supports its selection over non-fluorinated analogs in lead optimization campaigns targeting improved pharmacokinetic properties [5]. [4][5]

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